AHR antagonist 5 hemimaleate

Catalog No.
S12380755
CAS No.
M.F
C29H28FN7O4
M. Wt
557.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AHR antagonist 5 hemimaleate

Product Name

AHR antagonist 5 hemimaleate

IUPAC Name

(Z)-but-2-enedioic acid;(3R)-N-[2-(5-fluoropyridin-3-yl)-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl]-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Molecular Formula

C29H28FN7O4

Molecular Weight

557.6 g/mol

InChI

InChI=1S/C25H24FN7.C4H4O4/c1-14(2)20-13-28-33-24(20)31-23(15-9-16(26)12-27-11-15)32-25(33)29-17-7-8-22-19(10-17)18-5-3-4-6-21(18)30-22;5-3(6)1-2-4(7)8/h3-6,9,11-14,17,30H,7-8,10H2,1-2H3,(H,29,31,32);1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-;/m1./s1

InChI Key

TVIZDKILPUOLEI-XLOMBBFOSA-N

Canonical SMILES

CC(C)C1=C2N=C(N=C(N2N=C1)NC3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(C)C1=C2N=C(N=C(N2N=C1)N[C@@H]3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F.C(=C\C(=O)O)\C(=O)O

AHR antagonist 5 hemimaleate is a potent and selective antagonist of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor that plays a significant role in various biological processes, including immune response and cancer progression. This compound is recognized for its ability to inhibit AHR activation, which can lead to enhanced antitumor immunity. The molecular formula of AHR antagonist 5 hemimaleate is C25H27Cl3FN7C_{25}H_{27}Cl_3FN_7 with a molecular weight of approximately 550.89 g/mol .

The primary chemical reaction involving AHR antagonist 5 hemimaleate is its binding to the AHR, which prevents the receptor from dimerizing with the AHR nuclear translocator (ARNT) and subsequently activating target genes associated with immunosuppression and tumor promotion. This antagonistic action disrupts the canonical signaling pathway of AHR, leading to alterations in gene expression related to immune function and tumor growth .

AHR antagonist 5 hemimaleate exhibits significant biological activity, particularly in cancer therapy. It has an IC50 value of less than 0.5 µM, indicating its high potency in inhibiting AHR activity in various cell lines . The compound has been shown to:

  • Induce an activated state in human T cells.
  • Inhibit the expression of cytochrome P450 1A1 and interleukin-22 genes.
  • Increase pro-inflammatory cytokines such as interleukin-2 and interleukin-9, which are crucial for enhancing immune responses against tumors .

The synthesis of AHR antagonist 5 hemimaleate typically involves multi-step organic reactions, including:

  • Formation of key intermediates: Starting with suitable precursors, various reactions such as alkylation, cyclization, and amination are employed to construct the core structure.
  • Purification: The synthesized compounds are purified using techniques like chromatography.
  • Salt formation: The hemimaleate form is achieved by reacting the free base with maleic acid under controlled conditions to ensure proper salt formation .

AHR antagonist 5 hemimaleate is primarily investigated for its applications in cancer immunotherapy. Its ability to block AHR activation makes it a promising candidate for enhancing immune responses against tumors, particularly in cancers where AHR is overexpressed . Additionally, it may be utilized in research settings to study the role of AHR in various biological processes and diseases.

Several compounds exhibit similar properties as AHR antagonist 5 hemimaleate, particularly regarding their role as AHR antagonists or inhibitors. Here are some notable examples:

Compound NameMolecular FormulaKey Features
AHR antagonist 5 free baseC25H24FN7C_{25}H_{24}FN_7Orally active; anticancer activity; IC50 ~ 35-150 nM
IK-175 (AHR antagonist 5 triHCl)C25H27Cl3FN7C_{25}H_{27}Cl_3FN_7Potent; IC50 < 0.5 µM; used in combination therapies
Indole derivativesVariousKnown for diverse biological activities; some act as AHR antagonists

Uniqueness: AHR antagonist 5 hemimaleate stands out due to its specific structural properties that enhance its potency and selectivity for the AHR compared to other compounds. Its unique mechanism of action allows it to effectively modulate immune responses while targeting cancer cells more efficiently than many traditional therapies .

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

557.21868056 g/mol

Monoisotopic Mass

557.21868056 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-09-2024

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